molecular formula C8H10F3NS B13275263 [1-(Thiophen-2-YL)ethyl](2,2,2-trifluoroethyl)amine

[1-(Thiophen-2-YL)ethyl](2,2,2-trifluoroethyl)amine

Cat. No.: B13275263
M. Wt: 209.23 g/mol
InChI Key: JBNTUPHNWVVPNQ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-YL)ethylamine: is a compound that features a thiophene ring and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-YL)ethylamine typically involves the reaction of thiophene derivatives with trifluoroethylamine. One common method includes the reaction of 2-thiophenecarbaldehyde with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is then reacted with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime. This intermediate is reduced to yield 2-thiopheneethylamine, which can then be further reacted with trifluoroethylamine to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-YL)ethylamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethylamine group can enhance the compound’s binding affinity and specificity for its target, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C8H10F3NS

Molecular Weight

209.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1-thiophen-2-ylethyl)ethanamine

InChI

InChI=1S/C8H10F3NS/c1-6(7-3-2-4-13-7)12-5-8(9,10)11/h2-4,6,12H,5H2,1H3

InChI Key

JBNTUPHNWVVPNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCC(F)(F)F

Origin of Product

United States

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